![molecular formula C10H8N2O2 B3277757 2-Aminoquinoline-8-carboxylic acid CAS No. 665010-47-9](/img/structure/B3277757.png)
2-Aminoquinoline-8-carboxylic acid
Description
2-Aminoquinoline-8-carboxylic acid is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinoline is a common framework in many natural products, functional materials, and useful drugs . The 8-aminoquinoline moiety has been used as a powerful bidentate directing group in the field of C–H bond activation/functionalization .
Synthesis Analysis
The synthesis of 2-Aminoquinoline-8-carboxylic acid involves chemoselective acylation of 2-amino-8-quinolinol . The coupling reaction with a variety of carboxylic acids using EDCI and DMAP provided C8-ester derivatives . To obtain C2-amides selectively, the anionic nucleophile from 2-amino-8-quinolinol was treated with less reactive acyl imidazolides or esters .
Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Chemical Reactions Analysis
The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . Electrophilic substitution reaction 2-Chloroquinoline-3-carboxylic acid conveniently undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation .
Future Directions
The future directions for 2-Aminoquinoline-8-carboxylic acid involve further exploration of its potential applications. For instance, the combination of three types of catalysts in one pot, including borate, palladium, and lipase, enabled a one-pot β-specific methylene C(sp3)–H deuteration reaction of aliphatic acids using D2O . This represented the first example of catalytic formation and cleavage of the directing group under mild conditions .
properties
IUPAC Name |
2-aminoquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBOVQZBFDQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-8-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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